

# A Comprehensive Technical Guide to 4-Bromo-3,5-difluorobenzoic Acid

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## Compound of Interest

Compound Name: 4-Bromo-3,5-difluorobenzoic acid

Cat. No.: B1279823

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CAS Number: 651027-00-8

This technical guide provides an in-depth overview of **4-Bromo-3,5-difluorobenzoic acid**, a key building block in pharmaceutical and materials science research. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, synthesis, and applications, with a focus on its emerging role in the development of targeted cancer therapies.

## Chemical and Physical Properties

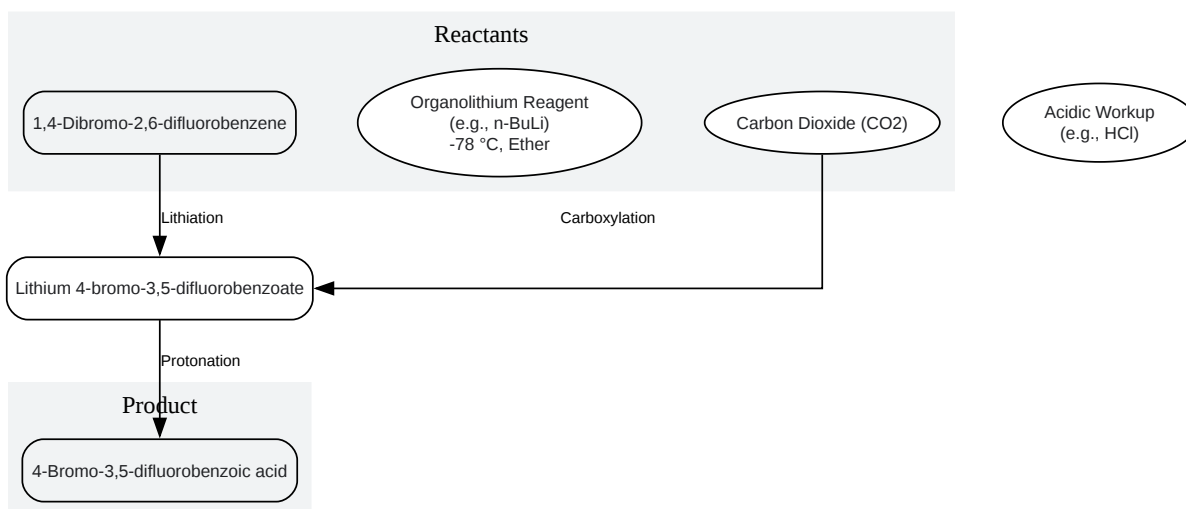
**4-Bromo-3,5-difluorobenzoic acid** is a halogenated aromatic carboxylic acid. The presence of bromine and fluorine atoms on the benzene ring imparts unique chemical properties that make it a valuable intermediate in organic synthesis.

Property	Value	Reference
CAS Number	651027-00-8	[1]
Molecular Formula	C <sub>7</sub> H <sub>3</sub> BrF <sub>2</sub> O <sub>2</sub>	
Molecular Weight	237.00 g/mol	
Appearance	Off-white solid	[2]
Melting Point	181-185 °C	
Boiling Point	284.4 ± 40.0 °C (Predicted)	
Density	1.872 g/cm <sup>3</sup> (Predicted)	
Purity	Typically ≥97%	[2]
Storage	Inert atmosphere, room temperature	

## Synthesis and Purification

While a specific, detailed experimental protocol for the synthesis of **4-Bromo-3,5-difluorobenzoic acid** is not readily available in the public domain, a general approach can be extrapolated from the synthesis of its isomers, such as 4-bromo-2,5-difluorobenzoic acid and 4-bromo-2,6-difluorobenzoic acid.[3][4] These syntheses often involve the lithiation of a dibromodifluorobenzene precursor followed by quenching with carbon dioxide (dry ice).

A plausible synthetic route is outlined below:



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Caption: Plausible synthetic workflow for **4-Bromo-3,5-difluorobenzoic acid**.

Purification of the final product typically involves the following steps:

- Extraction: The product is extracted from the reaction mixture using a suitable organic solvent.
- Acid-Base Extraction: The product is then extracted into a basic aqueous solution (e.g., saturated sodium bicarbonate) to separate it from neutral and basic impurities. The aqueous layer is then acidified to precipitate the carboxylic acid.[3]
- Washing and Drying: The precipitated product is washed with water and dried.
- Recrystallization: For higher purity, recrystallization from a suitable solvent system can be performed.

## Applications in Organic Synthesis

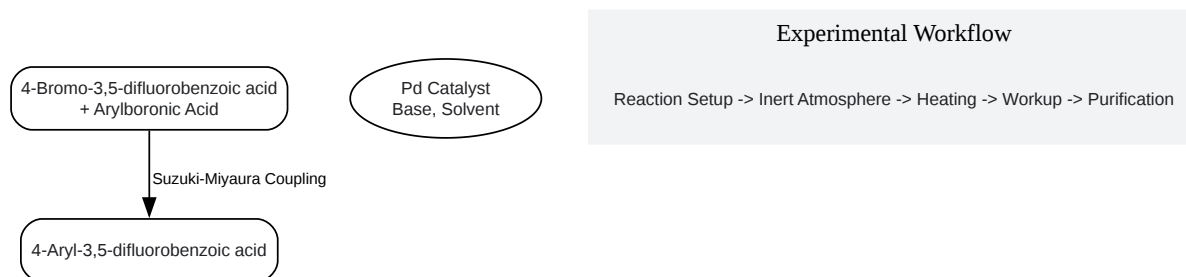
The bromine atom in **4-Bromo-3,5-difluorobenzoic acid** serves as a versatile handle for various cross-coupling reactions, making it a valuable building block for the synthesis of more complex molecules.<sup>[5]</sup>

## Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organohalide and an organoboron compound. While a specific protocol for **4-Bromo-3,5-difluorobenzoic acid** is not detailed in the available literature, a general procedure for the Suzuki coupling of similar bromobenzoic acids can be adapted.<sup>[6][7][8][9]</sup>

General Experimental Protocol for Suzuki-Miyaura Coupling:

- **Reaction Setup:** In a dry reaction vessel, combine **4-Bromo-3,5-difluorobenzoic acid** (1.0 eq.), the desired arylboronic acid (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh<sub>3</sub>)<sub>4</sub>, 1-5 mol%), and a base (e.g., K<sub>2</sub>CO<sub>3</sub>, 2-3 eq.).
- **Solvent Addition:** Add a degassed solvent system (e.g., 1,4-dioxane/water).
- **Inert Atmosphere:** Purge the reaction vessel with an inert gas (e.g., Argon or Nitrogen).
- **Reaction:** Heat the mixture to the desired temperature (typically 80-100 °C) and stir until the reaction is complete, monitoring by TLC or LC-MS.
- **Workup:** After cooling, the reaction mixture is typically diluted with water and extracted with an organic solvent. The organic layers are combined, washed, dried, and concentrated.
- **Purification:** The crude product is purified by column chromatography.



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Caption: General workflow for the Suzuki-Miyaura coupling reaction.

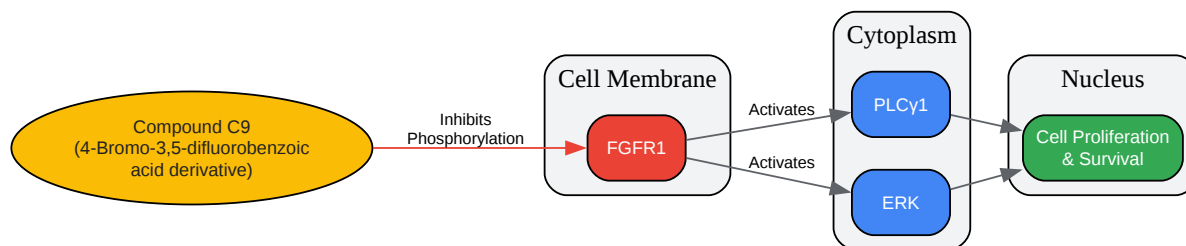
## Role in Drug Discovery and Development

Derivatives of bromobenzoic acids are of significant interest in medicinal chemistry due to their potential as therapeutic agents, particularly in oncology.

## FGFR1 Inhibition in Non-Small Cell Lung Cancer

Recent research has highlighted the potential of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives, which can be synthesized from precursors like 4-bromobenzoic acid, as potent inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1).<sup>[10]</sup><sup>[11]</sup> FGFR1 is a receptor tyrosine kinase that, when dysregulated, can drive the proliferation and survival of cancer cells.

One such derivative, compound C9, has demonstrated significant inhibitory activity against several non-small cell lung cancer (NSCLC) cell lines with FGFR1 amplification.<sup>[11]</sup> The proposed mechanism involves the inhibition of FGFR1 phosphorylation, which in turn blocks downstream signaling pathways, such as the PLC $\gamma$ 1 and ERK pathways, leading to cell cycle arrest and apoptosis.<sup>[10]</sup>



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